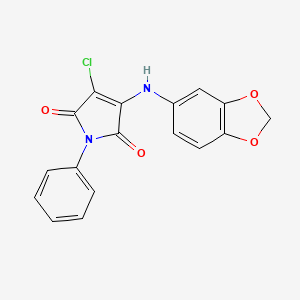

3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolo[3,4-c]pyrrole derivatives involves multicomponent reactions, including the reaction of an enamine with arenesulfonyl isocyanate, leading to highly functionalized compounds. This process is corroborated by various spectroscopic methods and X-ray crystallography, suggesting a plausible mechanism for the reaction (Alizadeh, Rezvanian, & Zhu, 2007).

Molecular Structure Analysis

Molecular structure determinations, including X-ray crystallography, have confirmed the structures of novel pyrrolidine-2,5-dione derivatives, highlighting the importance of this methodology in understanding the compound's configuration (Lv, Zhang, Xie, & Zhao, 2013).

Chemical Reactions and Properties

The compound exhibits ketone properties and undergoes typical reactions, such as formation of derivatives and ring-opening under specific conditions. Its active methylene unit readily couples with diazonium salts, indicating a versatile reactivity profile (Mcnab, Montgomery, Parsons, & Tredgett, 2010).

Physical Properties Analysis

The physical properties of related compounds, such as "pyrrolo[3,4-c]pyrrole-1,4-dione" derivatives, include their solubility in common organic solvents and their strong fluorescence. These properties suggest potential applications in materials science, particularly in the development of photoluminescent materials (Zhang & Tieke, 2008).

Chemical Properties Analysis

Derivatives of the compound have been synthesized and characterized, showing a range of chemical behaviors. The synthesis involves reactions with carbocyclic and heterocyclic 1,3-diketones, leading to various substituted derivatives. This demonstrates the compound's utility as a precursor for further chemical modifications and its relevance in synthetic organic chemistry (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Aplicaciones Científicas De Investigación

Synthetic Methodologies

- A study by Alizadeh et al. (2007) describes an effective route to novel pyrrolones exhibiting dynamic NMR behavior due to restricted rotation around the CN bond, which could be related to the synthesis or properties of similar compounds (Alizadeh, Rezvanian, & Zhu, 2007).

- Uršič et al. (2010) discuss the synthesis of derivatives of a new triazafulvalene system, providing insight into novel synthetic pathways that could potentially apply to the synthesis of related compounds (Uršič, Svete, & Stanovnik, 2010).

Structural Analysis and Material Properties

- The work of Kumar et al. (2018) on the structural analysis of diketopyrrolopyrrole derivatives for electronic devices highlights the importance of structural understanding in the application of such compounds in electronics (Kumar, Palai, Shin, Kwon, & Pyo, 2018).

- Beyerlein and Tieke (2000) explore photoluminescent conjugated polymers containing pyrrolopyrrole units, suggesting potential applications in electronic devices due to their photoluminescent properties (Beyerlein & Tieke, 2000).

Anticancer Therapeutics

- A study by Kuznietsova et al. (2019) on pyrrole derivatives as potential anti-cancer therapeutics offers insights into the mechanisms of action and safety of compounds similar to "3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione," highlighting their role as inhibitors of protein kinases and their antioxidant properties in cancer treatment (Kuznietsova, Dziubenko, Byelinska, Hurmach, Bychko, Lynchak, Milokhov, Khilya, & Rybalchenko, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c18-14-15(19-10-6-7-12-13(8-10)24-9-23-12)17(22)20(16(14)21)11-4-2-1-3-5-11/h1-8,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCDZVNRKJIJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)N(C3=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)